molecular formula C20H23F3N8O B12248284 2-Methyl-4-(oxan-4-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine

2-Methyl-4-(oxan-4-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine

Cat. No.: B12248284
M. Wt: 448.4 g/mol
InChI Key: BXDVNMMWLDWTOP-UHFFFAOYSA-N
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Description

2-Methyl-4-(oxan-4-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a unique structure that includes a pyrimidine core, a triazolopyridazine moiety, and a piperazine ring, making it a versatile scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(oxan-4-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. The triazolopyridazine moiety is then introduced through a series of cyclization reactions. Common reagents used in these reactions include triethylamine, dichloromethane, and various isocyanates . The final step involves the coupling of the piperazine ring to the pyrimidine core under reflux conditions in the presence of a catalytic amount of piperidine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(oxan-4-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(oxan-4-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine moiety is known to inhibit certain kinases, which play a crucial role in cell signaling pathways . By binding to these kinases, the compound can modulate their activity, leading to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Methyl-4-(oxan-4-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine apart is its unique combination of structural features, which allows it to interact with multiple biological targets. This makes it a promising candidate for the development of multi-targeted therapies, particularly in the field of oncology .

Properties

Molecular Formula

C20H23F3N8O

Molecular Weight

448.4 g/mol

IUPAC Name

6-[4-[2-methyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C20H23F3N8O/c1-13-24-15(14-4-10-32-11-5-14)12-18(25-13)30-8-6-29(7-9-30)17-3-2-16-26-27-19(20(21,22)23)31(16)28-17/h2-3,12,14H,4-11H2,1H3

InChI Key

BXDVNMMWLDWTOP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3)C5CCOCC5

Origin of Product

United States

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